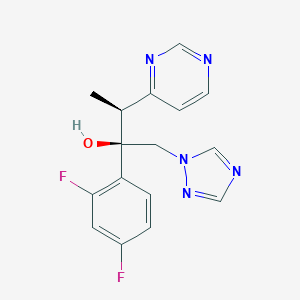
5-Desfluoro voriconazole, (+/-)-
概要
説明
5-Desfluoro voriconazole, (+/-)- is a chemical compound with the molecular formula C16H15F2N5O . It is also known by other names such as Voriconazole specified impurity B [EP], (2R,3S)-2- (2,4-difluorophenyl)-3-pyrimidin-4-yl-1- (1,2,4-triazol-1-yl)butan-2-ol, and (+/-)-5-desfluoro voriconazole .
Molecular Structure Analysis
The IUPAC name of 5-Desfluoro voriconazole, (+/-)- is (2R,3S)-2- (2,4-difluorophenyl)-3-pyrimidin-4-yl-1- (1,2,4-triazol-1-yl)butan-2-ol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
5-Desfluoro voriconazole, (+/-)- has a molecular weight of 331.32 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor .科学的研究の応用
Mechanism of Action and Spectrum
Voriconazole acts by inhibiting the cytochrome P450 (CYP)-dependent enzyme 14-alpha-sterol demethylase, disrupting the fungal cell membrane and inhibiting fungal growth. It has a broad spectrum of activity against yeasts and molds, including Candida spp., Aspergillus spp., Scedosporium spp., and Fusarium spp. (L. Scott & D. Simpson, 2007; A. Espinel-Ingroff et al., 2004).
Pharmacokinetics and Drug Monitoring
Voriconazole exhibits non-linear pharmacokinetics with extensive hepatic metabolism, leading to drug-drug interactions. Therapeutic drug monitoring (TDM) is highlighted for its safety and efficacy, emphasizing the drug's variable metabolism and the potential for interactions (A. Pasqualotto et al., 2010).
Applications in Ophthalmic Fungal Infections
Voriconazole plays an important role in the prophylaxis and management of fungal endophthalmitis and keratitis. It has been reported to be safe and effective against a broad range of fungal pathogens in ophthalmic infections (S. Hariprasad et al., 2008).
Nanoparticle-based Topical Delivery
Research into nanoparticle-based formulations for voriconazole aims to enhance its topical delivery for treating superficial fungal infections. These nano-formulations may improve drug solubility, reduce systemic absorption, and increase retention on the skin, offering a promising avenue for enhancing antifungal therapy (M. Nassiri‐Kashani et al., 2016).
Antifungal Combination Therapy
Combination therapy with voriconazole and other antifungals has been investigated, particularly in severe invasive mycoses among solid organ transplant recipients. While data are limited, certain combinations may offer therapeutic advantages in specific fungal infections (P. Muñoz et al., 2006).
Pharmacogenetics
The impact of CYP2C19 genetic polymorphisms on voriconazole metabolism and the clinical significance of monitoring plasma concentrations to optimize dosing and minimize adverse effects are areas of active research. This approach underscores the importance of personalized medicine in antifungal therapy (M. Dolton & A. McLachlan, 2011).
Safety And Hazards
The safety data sheet for rac 5-Desfluoro Voriconazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQLILUCRUIFNH-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171287 | |
| Record name | (+/-)-5-Desfluoro voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Desfluoro voriconazole, (+/-)- | |
CAS RN |
182369-73-9 | |
| Record name | 5-Desfluoro voriconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-5-Desfluoro voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DESFLUORO VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
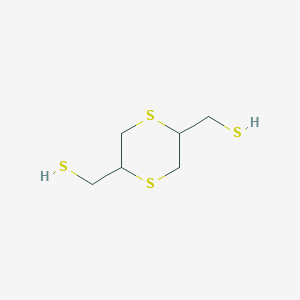
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
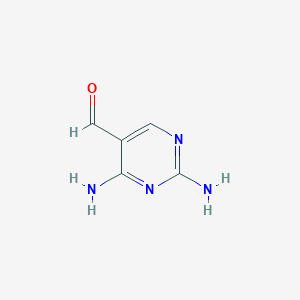
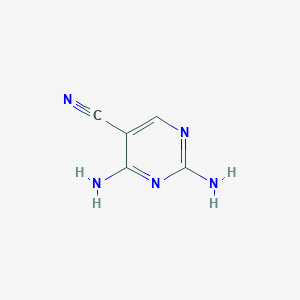
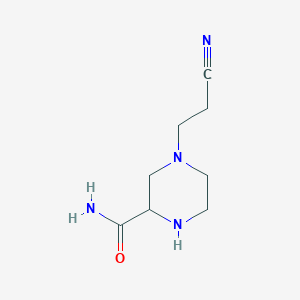
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
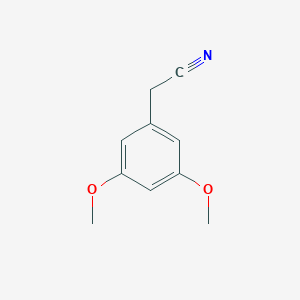
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
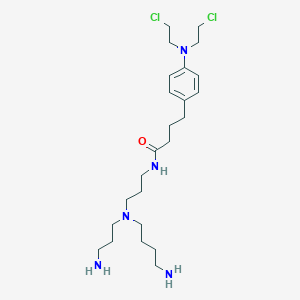
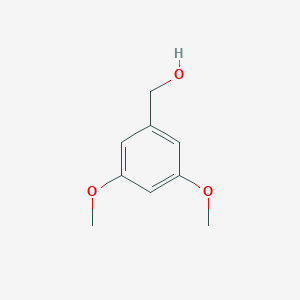
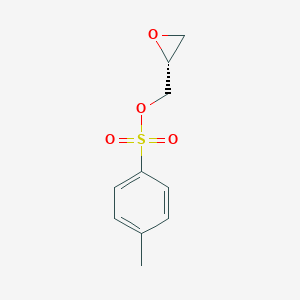
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)